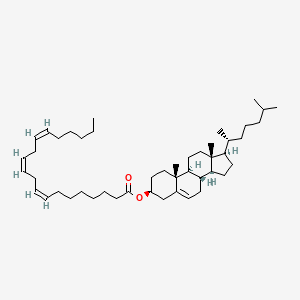

CE(20:3(8Z,11Z,14Z))

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,28,37-38,40-44H,7-10,13,16,19-27,29-36H2,1-6H3/b12-11-,15-14-,18-17-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPRJPSMAFZPLA-BBFGHUFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H78O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101188151 | |

| Record name | (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7274-08-0 | |

| Record name | (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7274-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Role and Function of Cholesteryl Dihomo-γ-Linolenate (CE(20:3(8Z,11Z,14Z)))

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl dihomo-γ-linolenate (CE(20:3(8Z,11Z,14Z))), a cholesteryl ester of dihomo-γ-linolenic acid (DGLA), is an endogenous lipid molecule that represents a key storage and transport form of the biologically active n-6 polyunsaturated fatty acid, DGLA. While much of the biological activity is attributed to the release of DGLA, the role of the intact cholesteryl ester in lipid metabolism and cellular signaling is an emerging area of interest. This technical guide provides a comprehensive overview of the biological significance of CE(20:3(8Z,11Z,14Z)), focusing on the metabolism, function, and anti-inflammatory properties of its constituent fatty acid, DGLA. This document synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of key pathways to facilitate further research and therapeutic development.

Introduction

CE(20:3(8Z,11Z,14Z)) is a neutral lipid composed of a cholesterol backbone esterified to dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 fatty acid. As a cholesteryl ester, its primary roles are believed to be the transport of DGLA in lipoproteins and its storage within intracellular lipid droplets.[1][2] The biological significance of CE(20:3(8Z,11Z,14Z)) is intrinsically linked to the potent bioactivity of DGLA. DGLA is positioned at a critical juncture in the eicosanoid synthesis pathway, serving as a precursor to anti-inflammatory lipid mediators while competitively inhibiting the production of pro-inflammatory molecules derived from arachidonic acid (AA).[3][4] This unique metabolic fate makes DGLA and its esterified forms, such as CE(20:3(8Z,11Z,14Z)), subjects of intense research in the context of inflammation, cardiovascular disease, and cancer.[5][6][7]

Metabolism of CE(20:3(8Z,11Z,14Z)) and its Precursor DGLA

The metabolic pathway leading to and from CE(20:3(8Z,11Z,14Z)) is central to its biological function.

Synthesis of Dihomo-γ-Linolenic Acid (DGLA)

DGLA is not typically abundant in the diet and is primarily synthesized endogenously from the essential fatty acid linoleic acid (LA; 18:2n-6) through a series of desaturation and elongation steps.[4]

Caption: Biosynthesis of Dihomo-γ-Linolenic Acid (DGLA).

Esterification to CE(20:3(8Z,11Z,14Z))

Free DGLA can be esterified to cholesterol to form CE(20:3(8Z,11Z,14Z)). This process is catalyzed by two main enzymes:

-

Acyl-CoA:cholesterol acyltransferase (ACAT) : Located in the endoplasmic reticulum of various cells, ACAT mediates the intracellular esterification of cholesterol.[8] There are two isoforms, ACAT1 and ACAT2, with different tissue distributions and substrate specificities.[9][10]

-

Lecithin:cholesterol acyltransferase (LCAT) : A plasma enzyme associated with high-density lipoprotein (HDL), LCAT is responsible for the esterification of cholesterol in circulation, contributing to the maturation of HDL particles.[11]

Hydrolysis of CE(20:3(8Z,11Z,14Z))

The release of DGLA from CE(20:3(8Z,11Z,14Z)) is a critical step for its subsequent metabolism into bioactive mediators. This hydrolysis is primarily carried out by neutral cholesterol ester hydrolase (NCEH) , also known as neutral cholesteryl ester hydrolase 1 (NCEH1).[2][12][13][14][15] NCEH1 is crucial for mobilizing cholesterol esters from lipid droplets in macrophages, a key process in reverse cholesterol transport.[14]

Biological Role and Function

The biological activities of CE(20:3(8Z,11Z,14Z)) are predominantly attributed to the downstream effects of its DGLA component.

Anti-inflammatory Properties

DGLA exerts its anti-inflammatory effects through several mechanisms:

-

Production of Anti-inflammatory Eicosanoids : DGLA is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of:

-

Prostaglandins of the 1-series (e.g., PGE₁) : These prostaglandins have vasodilatory, anti-platelet, and anti-inflammatory properties.[3]

-

15-Hydroxyeicosatrienoic acid (15-HETrE) : This metabolite can inhibit the 5-lipoxygenase pathway, thereby reducing the production of pro-inflammatory leukotrienes from arachidonic acid.[16]

-

-

Competitive Inhibition of Arachidonic Acid (AA) Metabolism : DGLA competes with AA for the same COX and LOX enzymes. This competition reduces the synthesis of pro-inflammatory eicosanoids derived from AA, such as prostaglandins of the 2-series (e.g., PGE₂) and leukotrienes of the 4-series (e.g., LTB₄).[4]

Caption: DGLA's role in eicosanoid metabolism.

Role in Atherosclerosis

The accumulation of cholesteryl esters in macrophages, leading to foam cell formation, is a hallmark of atherosclerosis.[1][2] While high levels of certain cholesteryl esters are pro-atherogenic, the role of CE(20:3(8Z,11Z,14Z)) is likely more complex due to the anti-inflammatory nature of DGLA. The hydrolysis of CE(20:3(8Z,11Z,14Z)) by NCEH1 in macrophages would release DGLA, which could then be converted to anti-inflammatory mediators within the atherosclerotic plaque, potentially mitigating the inflammatory response.

Involvement in Cancer and Neurological Disorders

Lipidomics studies have identified altered levels of CE(20:3) in various cancers, including colorectal cancer, and in neurological conditions like cerebral palsy and Alzheimer's disease, suggesting a potential role in the pathophysiology of these diseases.[1][5][6][17][18] However, the precise functional implications of these changes are still under investigation.

Quantitative Data

Quantitative data for CE(20:3(8Z,11Z,14Z)) specifically is limited in the literature. The following table summarizes findings from various lipidomics studies where this lipid has been identified and relatively quantified. Absolute concentrations are rarely reported.

| Biological Matrix | Disease/Condition | Change in CE(20:3) Level | Reference |

| Human Plasma | Colorectal Cancer | Decreased in some studies | [5][6] |

| Human Brain Tissue | Cerebral Palsy | Increased | [1] |

| Human Plasma | Alzheimer's Disease | Altered levels | [17] |

| Rabbit Adrenal Gland | High Linolenic Acid Diet | Accumulation | [19] |

| Human Plasma | HIV-infected with cognitive decline | Decreased | [19] |

Experimental Protocols

Lipid Extraction from Plasma or Tissues

A common method for extracting total lipids, including cholesteryl esters, is the Folch or Bligh-Dyer method.

Protocol:

-

Homogenize tissue or mix plasma with a chloroform:methanol (2:1, v/v) solution.

-

Vortex thoroughly and allow the mixture to stand to ensure complete extraction.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.

Quantification of CE(20:3(8Z,11Z,14Z)) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific quantification of lipid species.

Workflow:

Caption: General workflow for LC-MS/MS analysis of CE(20:3).

Key Parameters:

-

Chromatography: A C18 reverse-phase column is typically used to separate lipid classes.

-

Ionization: Electrospray ionization in positive mode (ESI+) is effective for cholesteryl esters, often detected as ammonium adducts ([M+NH₄]⁺).

-

Detection: Selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used for targeted quantification, monitoring the transition from the precursor ion to a specific product ion (e.g., the loss of the fatty acid).

-

Quantification: Stable isotope-labeled internal standards (e.g., d7-cholesterol ester) are essential for accurate quantification.

In Vitro Assay for Neutral Cholesterol Ester Hydrolase (NCEH) Activity

This assay measures the hydrolysis of a cholesteryl ester substrate.

Protocol:

-

Prepare a substrate mixture containing a labeled cholesteryl ester (e.g., cholesteryl [¹⁴C]oleate) emulsified with phospholipids.

-

Prepare cell lysates or tissue homogenates containing NCEH.

-

Incubate the enzyme source with the substrate at 37°C in a neutral pH buffer.

-

Stop the reaction by adding a mixture of chloroform:methanol:heptane.

-

Add a mild alkaline solution to partition the released free fatty acid into the upper aqueous phase.

-

Measure the radioactivity in the aqueous phase by liquid scintillation counting to determine the amount of hydrolyzed fatty acid.

Conclusion and Future Directions

CE(20:3(8Z,11Z,14Z)) is a significant, yet understudied, lipid molecule. Its biological importance is largely inferred from the well-documented anti-inflammatory and immunomodulatory roles of its constituent fatty acid, DGLA. As a storage and transport form, CE(20:3(8Z,11Z,14Z)) represents a reservoir for this important signaling precursor. However, the direct biological functions of the intact cholesteryl ester remain to be elucidated.

Future research should focus on:

-

Quantitative lipidomics to determine the absolute concentrations of CE(20:3(8Z,11Z,14Z)) in various tissues, cells, and lipoprotein fractions in health and disease.

-

Enzymology studies to delineate the specificities of ACAT isoforms and LCAT for DGLA-CoA, and the regulation of NCEH-mediated hydrolysis of CE(20:3(8Z,11Z,14Z)).

-

Functional studies to investigate whether CE(20:3(8Z,11Z,14Z)) itself has any direct signaling roles, for example, by interacting with cell surface or nuclear receptors.

-

Clinical studies to validate the potential of CE(20:3(8Z,11Z,14Z)) as a biomarker for inflammatory diseases, cancer, and neurological disorders.

A deeper understanding of the biology of CE(20:3(8Z,11Z,14Z)) will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The role of neutral cholesterol ester hydrolysis in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 5. The Utility of Lipidomic Analysis in Colorectal Cancer Diagnosis and Prognosis—A Systematic Review of Recent Literature [mdpi.com]

- 6. Human Metabolome Database: Showing metabocard for CE(20:3) (HMDB0006736) [hmdb.ca]

- 7. frontiersin.org [frontiersin.org]

- 8. Frontiers | Multi-Omics Prognostic Signatures Based on Lipid Metabolism for Colorectal Cancer [frontiersin.org]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] The role of neutral cholesterol ester hydrolysis in macrophage foam cells. | Semantic Scholar [semanticscholar.org]

- 14. The critical role of neutral cholesterol ester hydrolase 1 in cholesterol removal from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Metabolic correlates of prevalent mild cognitive impairment and Alzheimer's disease in adults with Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipidomic Signatures for Colorectal Cancer Diagnosis and Progression Using UPLC-QTOF-ESI+MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Metabolic Pathway of Cholesteryl Homo-γ-Linolenate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Cholesteryl homo-γ-linolenate is a cholesterol ester of the omega-6 fatty acid dihomo-γ-linolenic acid (DGLA). Its metabolic pathway is not a linear cascade but a central hub for the storage, transport, and regulated release of DGLA, a potent signaling molecule. This document provides an in-depth exploration of this pathway, including the enzymatic processes of its synthesis and hydrolysis, the upstream production of its fatty acid component, and the critical downstream signaling cascades that DGLA initiates. Particular focus is given to the competition between DGLA and arachidonic acid (AA), which positions this pathway as a key modulator of inflammatory processes. Quantitative data, detailed experimental protocols, and pathway visualizations are provided to serve as a comprehensive resource for research and development.

Introduction to the Cholesteryl Homo-γ-Linolenate Hub

Cholesteryl esters are neutral, hydrophobic molecules that represent the primary form for cholesterol storage within cells and for transport in plasma lipoproteins. Cholesteryl homo-γ-linolenate is the specific ester formed from cholesterol and dihomo-γ-linolenic acid (DGLA; 20:3n-6). The metabolic significance of this molecule lies not in the ester itself, but in its role as a reservoir for DGLA.

DGLA is a polyunsaturated fatty acid that sits at a crucial metabolic crossroads.[1] Upon its release from cellular stores—either from the lipid backbone of phospholipids or via the hydrolysis of cholesteryl esters—DGLA is enzymatically converted into potent bioactive lipid mediators.[2] These mediators, such as prostaglandin E1 (PGE1), are known to possess powerful anti-inflammatory, vasodilatory, and anti-proliferative properties.[3][4][5] Therefore, the synthesis and breakdown of cholesteryl homo-γ-linolenate are key control points regulating the availability of DGLA for the production of these signaling molecules.

Core Metabolic Pathway: A Cycle of Storage and Release

The metabolism of cholesteryl homo-γ-linolenate is a dynamic cycle involving its synthesis for storage and its hydrolysis for the release of its constituent parts.

Synthesis via Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT)

The esterification of cholesterol with DGLA is catalyzed by Acyl-CoA:cholesterol acyltransferases (ACATs), also known as Sterol O-acyltransferases (SOATs).[6][7] These enzymes are integral membrane proteins located in the endoplasmic reticulum.[6]

-

Reaction: Cholesterol + Dihomo-γ-linolenoyl-CoA → Cholesteryl homo-γ-linolenate + CoA-SH

-

Enzymes: Two main isoforms exist:

-

Substrate Specificity: ACAT enzymes utilize a variety of long-chain fatty acyl-CoAs. While oleoyl-CoA is a preferred substrate for ACAT1, the enzyme also processes polyunsaturated fatty acyl-CoAs.[8][9] The esterification of cholesterol with DGLA-CoA sequesters both molecules into a neutral lipid form, which can be stored in cytoplasmic lipid droplets.

Hydrolysis via Sterol Esterase (CEH)

The reverse reaction, which liberates DGLA to become available for downstream signaling, is catalyzed by a group of enzymes known as sterol esterases or cholesteryl ester hydrolases (CEH).[10][11]

-

Reaction: Cholesteryl homo-γ-linolenate + H₂O → Cholesterol + Dihomo-γ-linolenic acid

-

Enzymes: This is carried out by a group of enzymes with broad substrate specificity, often referred to as carboxylesterases.[10][12] These enzymes can be neutral (active at neutral pH in the cytoplasm) or lysosomal (active at acidic pH).

-

Significance: This hydrolytic step is the rate-limiting process for mobilizing free cholesterol from stored esters and is the critical point of release for DGLA, allowing it to enter eicosanoid synthesis pathways.[12]

References

- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 8. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. EC 3.1.1.13 [iubmb.qmul.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Identification of a novel intracellular cholesteryl ester hydrolase (carboxylesterase 3) in human macrophages: compensatory increase in its expression after carboxylesterase 1 silencing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis and Degradation of Cholesteryl Dihomo-γ-linolenate (CE(20:3(8Z,11Z,14Z)))

Audience: Researchers, scientists, and drug development professionals.

Core Content

Cholesteryl dihomo-γ-linolenate (CE(20:3(8Z,11Z,14Z))) is a specific cholesteryl ester, a class of neutral lipids that play a crucial role in the storage and transport of cholesterol. The biosynthesis and degradation of CE(20:3(8Z,11Z,14Z)) are intricate processes, central to cellular cholesterol homeostasis and lipid metabolism. Understanding these pathways is vital for research into various pathological conditions, including atherosclerosis, and for the development of novel therapeutic interventions.

Biosynthesis of CE(20:3(8Z,11Z,14Z))

The biosynthesis of CE(20:3(8Z,11Z,14Z)) is a two-stage process that begins with the synthesis of its fatty acid component, dihomo-γ-linolenic acid (DGLA), followed by its esterification to cholesterol.

Synthesis of Dihomo-γ-linolenic Acid (DGLA)

DGLA (20:3n-6) is a polyunsaturated fatty acid derived from the essential fatty acid linoleic acid (18:2n-6). The synthesis primarily involves two enzymatic steps:

-

Desaturation: Linoleic acid is first converted to γ-linolenic acid (GLA; 18:3n-6) by the enzyme delta-6-desaturase (Δ6D) . This enzyme introduces a double bond at the sixth carbon from the carboxyl end.[1] Zinc is an important cofactor for this enzyme's activity.[1][2]

-

Elongation: GLA is then elongated by the enzyme elongase 5 (ELOVL5) to form DGLA. This reaction adds two carbons to the fatty acid chain.[3][4]

Esterification of Cholesterol

The final step in the biosynthesis of CE(20:3(8Z,11Z,14Z)) is the esterification of cholesterol with DGLA. This reaction is catalyzed by Acyl-CoA:cholesterol acyltransferases (ACATs) , also known as sterol O-acyltransferases (SOATs) .[5][6][7][8] These enzymes are located in the endoplasmic reticulum.[5][7][9][10]

The overall reaction is: Dihomo-γ-linolenoyl-CoA + Cholesterol ⇌ CE(20:3(8Z,11Z,14Z)) + Coenzyme A

There are two main isoforms of ACAT/SOAT in mammals:

-

ACAT1/SOAT1: This isoform is ubiquitously expressed in various tissues.[7][11]

-

ACAT2/SOAT2: The expression of this isoform is primarily restricted to the liver and intestines.[7][12][13][14]

The activity of these enzymes is crucial for preventing the accumulation of toxic free cholesterol in cells by converting it into inert cholesteryl esters that can be stored in lipid droplets.[7]

Degradation of CE(20:3(8Z,11Z,14Z))

The degradation of CE(20:3(8Z,11Z,14Z)) involves the hydrolysis of the ester bond to release free cholesterol and dihomo-γ-linolenic acid. This process is catalyzed by a group of enzymes known as cholesteryl ester hydrolases (CEHs) . The specific enzyme involved depends on the subcellular location of the cholesteryl ester.

The overall reaction is: CE(20:3(8Z,11Z,14Z)) + H₂O ⇌ Cholesterol + Dihomo-γ-linolenic Acid

Key enzymes in this pathway include:

-

Lysosomal Acid Lipase (LAL): This enzyme functions in the acidic environment of the lysosomes and is responsible for hydrolyzing cholesteryl esters and triglycerides from lipoproteins that are taken up by the cell through endocytosis.[8][15][16][17][18]

-

Hormone-Sensitive Lipase (HSL): HSL is a neutral CEH found in the cytoplasm that can hydrolyze a variety of lipids, including cholesteryl esters.[19] It is particularly important in adipose tissue and steroidogenic tissues for mobilizing stored lipids.

-

Neutral Cholesteryl Ester Hydrolase 1 (NCEH1): NCEH1 is another neutral CEH located in the endoplasmic reticulum that plays a significant role in the hydrolysis of cytoplasmic cholesteryl ester droplets, particularly in macrophages.[9][10][20][21]

The liberated DGLA can then be further metabolized into various bioactive eicosanoids, such as prostaglandins of series 1 (e.g., PGE1) via the cyclooxygenase (COX) pathway, or it can be converted to arachidonic acid by the enzyme delta-5-desaturase.[4][22]

Quantitative Data

Table 1: Enzymes in the Biosynthesis of CE(20:3(8Z,11Z,14Z))

| Enzyme | Gene | Substrates | Product | Cellular Location |

| Delta-6-desaturase (Δ6D) | FADS2 | Linoleic acid | γ-Linolenic acid | Endoplasmic Reticulum |

| Elongase 5 (ELOVL5) | ELOVL5 | γ-Linolenic acid | Dihomo-γ-linolenic acid | Endoplasmic Reticulum |

| Acyl-CoA:cholesterol acyltransferase 1 (ACAT1/SOAT1) | SOAT1 | Cholesterol, Dihomo-γ-linolenoyl-CoA | CE(20:3(8Z,11Z,14Z)) | Endoplasmic Reticulum |

| Acyl-CoA:cholesterol acyltransferase 2 (ACAT2/SOAT2) | SOAT2 | Cholesterol, Dihomo-γ-linolenoyl-CoA | CE(20:3(8Z,11Z,14Z)) | Endoplasmic Reticulum |

Table 2: Enzymes in the Degradation of CE(20:3(8Z,11Z,14Z))

| Enzyme | Gene | Substrate | Products | Cellular Location |

| Lysosomal Acid Lipase (LAL) | LIPA | CE(20:3(8Z,11Z,14Z)) | Cholesterol, Dihomo-γ-linolenic acid | Lysosome |

| Hormone-Sensitive Lipase (HSL) | LIPE | CE(20:3(8Z,11Z,14Z)) | Cholesterol, Dihomo-γ-linolenic acid | Cytoplasm |

| Neutral Cholesteryl Ester Hydrolase 1 (NCEH1) | NCEH1 | CE(20:3(8Z,11Z,14Z)) | Cholesterol, Dihomo-γ-linolenic acid | Endoplasmic Reticulum |

Experimental Protocols

The following are general protocols for assaying the activity of the key enzyme families involved in CE(20:3(8Z,11Z,14Z)) metabolism. Specific adaptations would be necessary for the use of dihomo-γ-linolenic acid and its corresponding cholesteryl ester.

Protocol 1: ACAT/SOAT Activity Assay (Radiolabeling Method)

This protocol is adapted from methods used to measure the incorporation of a radiolabeled fatty acid into cholesteryl esters.[7]

Objective: To quantify the rate of cholesteryl ester synthesis by ACAT/SOAT in cell lysates or microsomal fractions.

Materials:

-

Cell culture or tissue homogenate

-

Microsome isolation buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

[¹⁴C]Dihomo-γ-linolenoyl-CoA or [³H]oleic acid complexed to BSA

-

Cholesterol solution (e.g., in ethanol)

-

Reaction termination solution (e.g., isopropanol:heptane:water, 80:20:2, v/v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Enzyme Source:

-

For cell cultures, harvest cells, wash with PBS, and lyse by sonication or homogenization in microsome isolation buffer.

-

Prepare microsomal fractions by differential centrifugation if required.

-

Determine the protein concentration of the cell lysate or microsomal fraction.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the assay buffer.

-

Add a known amount of protein (cell lysate or microsomes).

-

Add cholesterol to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Start the reaction by adding the radiolabeled fatty acyl-CoA (e.g., [¹⁴C]Dihomo-γ-linolenoyl-CoA).

-

Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Lipid Extraction:

-

Stop the reaction by adding the termination solution.

-

Vortex thoroughly to extract the lipids.

-

Centrifuge to separate the phases.

-

-

Analysis:

-

Spot the organic (upper) phase onto a TLC plate.

-

Develop the TLC plate in the developing solvent to separate the lipid classes.

-

Identify the cholesteryl ester band by co-migration with a cholesteryl ester standard.

-

Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Calculation:

-

Calculate the amount of cholesteryl ester formed based on the specific activity of the radiolabeled substrate and express the enzyme activity as pmol/min/mg protein.

-

Protocol 2: Cholesteryl Ester Hydrolase (CEH) Activity Assay (Fluorometric or Colorimetric Method)

This protocol is a general method for measuring the release of free cholesterol from a cholesteryl ester substrate.[5][6][16]

Objective: To determine the rate of hydrolysis of cholesteryl esters by CEH in cell lysates or tissue homogenates.

Materials:

-

Cell lysate or tissue homogenate

-

Assay buffer (pH 7.4 for neutral CEHs, pH 4.5 for LAL)

-

Substrate: CE(20:3(8Z,11Z,14Z)) or a commercially available fluorogenic or chromogenic cholesteryl ester substrate.

-

Cholesterol oxidase

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (for fluorometric assay) or a suitable chromogen (e.g., 4-aminoantipyrine and phenol for colorimetric assay)

-

Hydrogen peroxide (H₂O₂) standard

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Preparation of Enzyme Source:

-

Prepare cell lysates or tissue homogenates in an appropriate buffer.

-

Determine the protein concentration.

-

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the cell lysate or homogenate.

-

Add the cholesteryl ester substrate.

-

Incubate at 37°C for a specified time to allow for the hydrolysis of the cholesteryl ester.

-

-

Detection of Free Cholesterol:

-

To each well, add a detection reagent containing cholesterol oxidase, HRP, and Amplex Red (or chromogen).

-

Cholesterol oxidase will convert the liberated free cholesterol to cholest-4-en-3-one and H₂O₂.

-

HRP will then use the H₂O₂ to catalyze the oxidation of Amplex Red to the fluorescent product resorufin (or the chromogen to a colored product).

-

Incubate at 37°C for a further 15-30 minutes, protected from light if using a fluorescent substrate.

-

-

Measurement:

-

Measure the fluorescence (e.g., excitation ~530-560 nm, emission ~590 nm) or absorbance (e.g., 500 nm) using a microplate reader.

-

-

Quantification:

-

Generate a standard curve using known concentrations of H₂O₂ or cholesterol.

-

Calculate the amount of free cholesterol released and express the CEH activity as nmol/h/mg protein.

-

Experimental Workflows

References

- 1. The Linoleic Acid: Dihomo-γ-Linolenic Acid Ratio (LA:DGLA)—An Emerging Biomarker of Zn Status | MDPI [mdpi.com]

- 2. Targeting of neutral cholesterol ester hydrolase to the endoplasmic reticulum via its N-terminal sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactome | Elongation of gamma-lenolenoyl-CoA to dihomo-gamma-lenolenoyl-CoA [reactome.org]

- 4. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 5. [PDF] Enzymatic assay for cholesterol ester hydrolase activity. | Semantic Scholar [semanticscholar.org]

- 6. Enzymatic assay for cholesterol ester hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 10. SOAT1 - Wikipedia [en.wikipedia.org]

- 11. SOAT1 sterol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. SOAT2 sterol O-acyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. SOAT2 sterol O-acyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Find My Gene [promega.com]

- 15. Identification of a novel intracellular cholesteryl ester hydrolase (carboxylesterase 3) in human macrophages: compensatory increase in its expression after carboxylesterase 1 silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jdc.jefferson.edu [jdc.jefferson.edu]

- 19. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The critical role of neutral cholesterol ester hydrolase 1 in cholesterol removal from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dihomo-Gamma-Linolenic Acid | C20H34O2 | CID 5280581 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endogenous Function of Cholesteryl Eicosatrienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl eicosatrienoates, esterified forms of cholesterol and eicosatrienoic acids, represent a class of neutral lipids with emerging biological relevance. This technical guide provides a comprehensive overview of the current understanding of their endogenous functions, biosynthesis, and analytical methodologies. While direct signaling pathways and specific receptor interactions for cholesteryl eicosatrienoates remain an active area of investigation, this document synthesizes the existing knowledge on their roles as biomarkers and their involvement in various physiological and pathological processes. Particular focus is given to the two primary isomers: cholesteryl mead acid (derived from 20:3n-9 eicosatrienoic acid) and cholesteryl dihomo-γ-linolenate (from 20:3n-6 eicosatrienoic acid). This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of these complex lipids, detailing their biosynthesis, the analytical techniques for their quantification, and their potential therapeutic implications.

Introduction

Cholesteryl esters are crucial for the transport and storage of cholesterol, preventing the cytotoxicity associated with excess free cholesterol. These esters are formed through the esterification of cholesterol with a variety of fatty acids. Among these, cholesteryl eicosatrienoates, which incorporate a 20-carbon fatty acid with three double bonds, are of particular interest due to the distinct biological activities of their constituent eicosatrienoic acid isomers: Mead acid (20:3n-9) and Dihomo-γ-linolenic acid (DGLA, 20:3n-6).

-

Mead acid (5,8,11-eicosatrienoic acid) is an omega-9 polyunsaturated fatty acid that is synthesized endogenously from oleic acid, particularly during essential fatty acid deficiency. Its elevated levels, including as cholesteryl esters, are considered a biomarker for this nutritional deficiency[1][2][3][4].

-

Dihomo-γ-linolenic acid (8,11,14-eicosatrienoic acid) is an omega-6 polyunsaturated fatty acid that serves as a precursor to anti-inflammatory eicosanoids, such as prostaglandin E1[5][6].

This guide will delve into the known endogenous aspects of these specific cholesteryl esters, from their synthesis to their potential roles in health and disease.

Biosynthesis of Cholesteryl Eicosatrienoate

The synthesis of cholesteryl eicosatrienoate is a two-part process involving the biosynthesis of the eicosatrienoic acid isomer and its subsequent esterification to cholesterol.

Biosynthesis of Eicosatrienoic Acids

-

Mead Acid (20:3n-9): The synthesis of Mead acid from oleic acid (18:1n-9) involves a series of elongation and desaturation steps catalyzed by elongase and desaturase enzymes[7]. Two primary pathways have been identified:

-

Pathway 1: 18:1n-9 → (Fads2) → 18:2n-9 → (Elovl5) → 20:2n-9 → (Fads1) → 20:3n-9

-

Pathway 2: 18:1n-9 → (Elovl5) → 20:1n-9 → (Fads2) → 20:2n-9 → (Fads1) → 20:3n-9[7]

-

-

Dihomo-γ-linolenic Acid (20:3n-6): DGLA is synthesized from the essential fatty acid linoleic acid (18:2n-6) through the action of Δ6-desaturase to form γ-linolenic acid (GLA; 18:3n-6), which is then elongated to DGLA (20:3n-6)[5].

Esterification of Cholesterol

The esterification of cholesterol with eicosatrienoic acids is catalyzed by Sterol O-acyltransferases (SOATs) , also known as Acyl-CoA:cholesterol acyltransferases (ACATs). These enzymes are located in the endoplasmic reticulum and facilitate the transfer of a fatty acyl group from a fatty acyl-CoA to the hydroxyl group of cholesterol. There are two main isoforms of SOAT:

-

SOAT1 (ACAT1): Found in various tissues and cell types.

-

SOAT2 (ACAT2): Primarily located in the intestine and liver.

The resulting cholesteryl eicosatrienoate is a more hydrophobic molecule that can be stored in lipid droplets.

Quantitative Data

Currently, there is a significant lack of quantitative data on the physiological concentrations of specific cholesteryl eicosatrienoate isomers in various tissues and fluids. The available data primarily indicates their presence and relative abundance in certain conditions.

Table 1: Qualitative and Semi-Quantitative Data on Cholesteryl Eicosatrienoates

| Isomer | Condition/Tissue | Observation | Reference(s) |

| Cholesteryl Mead Acid | Essential Fatty Acid Deficiency | Elevated levels in plasma. | [1][2][8] |

| Cultured Cells (e.g., NIH3T3, Hepa1-6) | Significant levels detected, suggesting an in vitro state of essential fatty acid deficiency. | [4][7] | |

| Cholesteryl Dihomo-γ-linolenate | HIV-infected humans with cognitive decline | Decreased levels observed. | |

| Overweight/Obese Subjects | Significantly higher levels in plasma total lipids, phospholipids, and cholesteryl esters. | [5] | |

| Adrenal Gland (Rabbit) | Accumulates after a diet high in linolenic acid. |

Endogenous Function and Biological Significance

The direct endogenous functions and signaling pathways of cholesteryl eicosatrienoates are not yet well-defined. Their biological significance is largely inferred from the roles of their constituent fatty acids and the general functions of cholesteryl esters.

Role in Steroidogenic Tissues

The adrenal glands are a primary site for the selective uptake and storage of cholesteryl esters from high-density lipoprotein (HDL) to serve as a reservoir for steroid hormone synthesis[1][9][10][11][12]. While the specific role of cholesteryl eicosatrienoates in this process is not detailed, the accumulation of cholesteryl dihomo-γ-linolenate in the adrenal gland of rabbits fed a high linolenic acid diet suggests its potential involvement in adrenal lipid metabolism.

Neurological Roles

Cholesteryl esters play a role in cholesterol homeostasis in the brain. While they constitute a small fraction of total brain cholesterol, their accumulation has been implicated in neurodegenerative diseases like Alzheimer's disease[13][14]. The observation of decreased levels of cholesteryl dihomo-γ-linolenate in HIV-infected individuals with cognitive decline suggests a potential neuroprotective role for this specific ester, though the mechanism is unknown. The cholesterol ester cycle has been shown to regulate amyloid-β-induced synapse damage in neurons[15].

Putative Signaling Pathways

Direct signaling pathways initiated by cholesteryl eicosatrienoates have not been identified. It is plausible that their effects are mediated through the release of the eicosatrienoic acid moiety by cholesteryl ester hydrolases. The free fatty acids can then act as precursors for signaling molecules.

-

DGLA-derived mediators: DGLA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce anti-inflammatory eicosanoids[5][6].

-

Mead acid-derived mediators: Mead acid can also be metabolized by lipoxygenase and cyclooxygenase to form various lipid mediators, although their functions are less characterized[1][2][3].

Diagram 1: Putative Metabolic Fate of Cholesteryl Eicosatrienoate

Caption: Hydrolysis of cholesteryl eicosatrienoate releases cholesterol and eicosatrienoic acid for further metabolism.

Experimental Protocols

The analysis of specific cholesteryl ester isomers requires sensitive and specific analytical techniques.

Lipid Extraction

A standard method for extracting cholesteryl esters from biological samples is the Folch method or a modified Bligh-Dyer method using a chloroform/methanol solvent system.

Protocol: Lipid Extraction from Cells/Tissues

-

Homogenize the tissue or cell pellet in a suitable buffer.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

-

Vortex vigorously for 15-20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of individual cholesteryl ester species[16][17][18][19][20].

Protocol: LC-MS/MS Analysis of Cholesteryl Eicosatrienoate

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with additives like formic acid and ammonium formate is employed to separate the different cholesteryl ester species.

-

-

Mass Spectrometric Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. A precursor ion corresponding to the [M+NH4]+ or [M+H]+ adduct of the specific cholesteryl eicosatrienoate isomer is selected and fragmented. A specific product ion (e.g., the cholesterol backbone fragment) is then monitored for quantification.

-

-

Quantification:

-

Stable isotope-labeled internal standards (e.g., deuterated cholesteryl esters) are added to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency and instrument response.

-

A calibration curve is generated using synthetic standards of the specific cholesteryl eicosatrienoate isomers.

-

Diagram 2: Experimental Workflow for Cholesteryl Eicosatrienoate Analysis

Caption: A typical workflow for the extraction and quantification of cholesteryl eicosatrienoate from biological samples.

Conclusion and Future Directions

The endogenous function of cholesteryl eicosatrienoate remains a nascent field of study. Current evidence suggests that these molecules may serve as important biomarkers for nutritional status and disease, and their presence in key tissues like the adrenal glands and brain points to specialized roles in cholesterol metabolism and cellular signaling. The biological activities of their constituent fatty acids, Mead acid and DGLA, provide a strong rationale for further investigation into the specific functions of their esterified forms.

Future research should focus on:

-

Developing robust methods for the absolute quantification of cholesteryl eicosatrienoate isomers in various biological matrices.

-

Elucidating the specific signaling pathways that may be initiated by these molecules or their hydrolysis products.

-

Identifying potential receptors or binding proteins that interact with cholesteryl eicosatrienoates.

-

Investigating the therapeutic potential of modulating the levels of these specific cholesteryl esters in diseases such as neurodegenerative disorders and inflammatory conditions.

A deeper understanding of the endogenous functions of cholesteryl eicosatrienoates holds the promise of uncovering new diagnostic markers and therapeutic targets for a range of human diseases.

References

- 1. Frontiers | Lipid metabolism in the adrenal gland [frontiersin.org]

- 2. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mead acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of dietary n-9 eicosatrienoic acid on the fatty acid composition of plasma lipid fractions and tissue phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plin2 deletion increases cholesteryl ester lipid droplet content and disturbs cholesterol balance in adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adrenal cholesterol utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apolipoprotein A-I is required for cholesteryl ester accumulation in steroidogenic cells and for normal adrenal steroid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High density lipoprotein as a source of cholesterol for adrenal steroidogenesis: a study in individuals with low plasma HDL-C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Balancing cholesterol in the brain: from synthesis to disposal [explorationpub.com]

- 14. Pathogenic contribution of cholesteryl ester accumulation in the brain to neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.biologists.com [journals.biologists.com]

- 16. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on Cholesteryl Dihomo-γ-linolenate (CE(20:3(8Z,11Z,14Z))) in Cellular Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl dihomo-γ-linolenate, systematically known as cholesteryl (8Z,11Z,14Z)-eicosatrienoate and commonly abbreviated as CE(20:3(8Z,11Z,14Z)), is a cholesteryl ester of the omega-6 fatty acid, dihomo-γ-linolenic acid (DGLA). While traditionally viewed as a mere storage and transport molecule for cholesterol and fatty acids, emerging evidence suggests that the biological significance of CE(20:3(8Z,11Z,14Z)) lies in its role as a precursor to the potent signaling molecule, DGLA. This technical guide delves into the core aspects of CE(20:3(8Z,11Z,14Z)) in the context of cellular signaling. It outlines its structure, synthesis, and metabolism, with a primary focus on the enzymatic hydrolysis that releases DGLA. The subsequent signaling cascades initiated by DGLA and its metabolites, including the anti-inflammatory prostaglandins of series 1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE), are detailed. This guide provides a comprehensive overview of the known molecular targets, downstream effects, and quantitative data from key experimental findings. Furthermore, it includes detailed experimental protocols and visual diagrams of the pertinent signaling pathways and workflows to facilitate further research and drug development in areas such as inflammation, atherosclerosis, and cancer.

Introduction to Cholesteryl Esters and CE(20:3(8Z,11Z,14Z))

Cholesteryl esters (CEs) are lipid molecules formed through the esterification of cholesterol with a fatty acid. This process, primarily catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) in the endoplasmic reticulum, results in a more hydrophobic molecule than free cholesterol.[1] CEs are the primary form for cholesterol transport in the bloodstream within lipoproteins and for storage in intracellular lipid droplets, thereby preventing the cellular toxicity associated with excess free cholesterol.[2][3]

CE(20:3(8Z,11Z,14Z)), also known as Cholesteryl homo-γ-linolenate, is a specific cholesteryl ester containing dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 polyunsaturated fatty acid.[4] While present in various tissues, its levels have been noted to be altered in certain pathological conditions. For instance, decreased levels of cholesteryl homo-γ-linolenate have been correlated with cognitive decline in HIV-infected individuals.[4] The primary signaling functions associated with this molecule are not attributed to the ester itself but rather to its hydrolysis and the subsequent release of DGLA.

The Central Role of Hydrolysis: Releasing the Signaling Mediator

The signaling cascade initiated by CE(20:3(8Z,11Z,14Z)) is contingent upon its hydrolysis to liberate cholesterol and, more importantly, DGLA. This enzymatic cleavage is carried out by a class of enzymes known as cholesteryl ester hydrolases (CEHs) or esterases.[5] These enzymes are crucial for mobilizing stored cholesterol and fatty acids from lipid droplets and lipoproteins. The primary enzymes involved in the hydrolysis of cholesteryl esters are:

-

Hormone-Sensitive Lipase (HSL): An intracellular neutral lipase that hydrolyzes a variety of lipids, including triacylglycerols, diacylglycerols, and cholesteryl esters.[2] HSL is highly expressed in adipose and steroidogenic tissues and is regulated by phosphorylation.[2]

-

Lysosomal Acid Lipase (LAL): This enzyme functions in the acidic environment of lysosomes to degrade cholesteryl esters and triglycerides from endocytosed lipoproteins.[6][7]

-

Neutral Cholesterol Ester Hydrolase (NCEH): These enzymes, including NCEH1, catalyze the hydrolysis of cholesteryl esters in neutral cellular compartments like the cytoplasm and endoplasmic reticulum.[8][9]

The liberation of DGLA from CE(20:3(8Z,11Z,14Z)) is the rate-limiting step for its entry into signaling pathways.

DGLA-Mediated Signaling Pathways

Once released, DGLA serves as a substrate for various enzymes, leading to the production of potent lipid mediators with significant anti-inflammatory and cell-regulatory properties.

Cyclooxygenase (COX) Pathway and Prostaglandin E1 (PGE1) Synthesis

DGLA is metabolized by cyclooxygenase (COX-1 and COX-2) enzymes to produce series-1 prostaglandins, most notably prostaglandin E1 (PGE1).[10][11][12] PGE1 has well-documented anti-inflammatory, vasodilatory, and anti-proliferative effects.[10]

Lipoxygenase (LOX) Pathway and 15-HETrE Synthesis

Alternatively, DGLA can be converted by 15-lipoxygenase (15-LOX) to 15-hydroxyeicosatrienoic acid (15-HETrE).[10] 15-HETrE has also been shown to possess anti-inflammatory properties, in part by inhibiting the 5-lipoxygenase pathway that produces pro-inflammatory leukotrienes from arachidonic acid.[13]

Downstream Molecular Targets and Cellular Effects

The signaling actions of DGLA and its metabolites impact key inflammatory pathways:

-

Inhibition of NF-κB Signaling: DGLA and its precursor, gamma-linolenic acid (GLA), have been shown to inhibit the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[14] This inhibition can occur through the suppression of IκB-α degradation and phosphorylation.[14]

-

Modulation of STAT1 Phosphorylation: DGLA has been demonstrated to attenuate the interferon-γ (IFN-γ)-induced phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) on serine 727.[1][15] This modulation can reduce the expression of pro-inflammatory genes such as MCP-1 and ICAM-1.

These actions collectively contribute to the anti-atherogenic and anti-inflammatory properties attributed to DGLA.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on DGLA and its metabolites.

Table 1: Effects of DGLA on Inflammatory Markers

| Cell Type | Treatment | Target | Effect | Reference |

| Human & Mouse Macrophages | 50 µM DGLA | IFN-γ induced MCP-1 expression | Significant reduction | [1] |

| Human & Mouse Macrophages | 50 µM DGLA | IFN-γ induced ICAM-1 expression | Significant reduction | [1] |

| Human Mononuclear Leukocytes | DGLA | LTB4 formation | Dose-dependent decrease (IC50 = 45.0 µM) | [13] |

Table 2: Effects of 15-HETrE on Inflammatory Markers

| Cell Type | Treatment | Target | Effect | Reference |

| Human Mononuclear Leukocytes | 15-HETrE | LTB4 formation | Potent inhibition (IC50 = 0.5 µM) | [13] |

Detailed Experimental Protocols

Quantification of Cholesteryl Esters by LC-MS/MS

This protocol provides a general framework for the analysis of CE(20:3(8Z,11Z,14Z)) and other cholesteryl esters in biological samples.

5.1.1. Lipid Extraction

-

Homogenize cell pellets or tissues in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

-

Add an internal standard, such as a deuterated cholesteryl ester, to each sample for accurate quantification.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system (e.g., methanol:isopropanol).

5.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

LC System: Utilize a reverse-phase C18 column.

-

Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: water/methanol with ammonium formate and formic acid; Solvent B: isopropanol/methanol with ammonium formate and formic acid.

-

Gradient: A typical gradient would start with a lower percentage of Solvent B, gradually increasing to elute the more hydrophobic cholesteryl esters.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific cholesteryl esters, including CE(20:3(8Z,11Z,14Z)). The precursor ion will be the ammoniated or protonated adduct of the molecule, and the product ion will typically be the cholesterol fragment after the loss of the fatty acid and water.

Cholesteryl Ester Hydrolase (CEH) Activity Assay

This assay measures the enzymatic activity of CEHs in cell or tissue lysates.

-

Substrate Preparation: Prepare a substrate mixture containing a radiolabeled or fluorescently tagged cholesteryl ester (e.g., [³H]cholesteryl oleate) emulsified with phosphatidylcholine.

-

Enzyme Source: Prepare cell or tissue homogenates in a suitable buffer.

-

Assay Reaction:

-

Incubate the enzyme source with the substrate mixture at 37°C. The pH of the buffer should be adjusted to be optimal for the specific CEH being assayed (e.g., pH 7.4 for neutral CEHs, pH 4.5 for lysosomal acid lipase).

-

Stop the reaction by adding a mixture of chloroform:methanol:heptane.

-

-

Extraction of Released Fatty Acid:

-

Add a potassium carbonate/borate buffer to the reaction mixture to make it alkaline.

-

Vortex and centrifuge to separate the phases. The released radiolabeled fatty acid will partition into the upper aqueous phase.

-

-

Quantification:

-

Measure the radioactivity in an aliquot of the upper phase using liquid scintillation counting.

-

Calculate the enzyme activity based on the amount of released fatty acid per unit time per amount of protein.

-

Conclusion and Future Directions

CE(20:3(8Z,11Z,14Z)) is a crucial molecule in cellular lipid homeostasis, primarily serving as a reservoir for the potent anti-inflammatory fatty acid, DGLA. Its role in cellular signaling is indirect, initiated by enzymatic hydrolysis that unleashes DGLA to be converted into signaling mediators like PGE1 and 15-HETrE. These molecules, in turn, modulate key inflammatory pathways, including NF-κB and STAT1 signaling. For researchers and drug development professionals, understanding the regulation of cholesteryl ester hydrolysis and the downstream pathways of DGLA is paramount for developing novel therapeutic strategies for inflammatory diseases, atherosclerosis, and certain cancers.

Future research should focus on several key areas:

-

Direct Signaling Roles: Investigating whether CE(20:3(8Z,11Z,14Z)) itself has any direct signaling functions independent of its hydrolysis.

-

Enzyme Regulation: Elucidating the specific regulatory mechanisms of HSL, LAL, and NCEH activity towards CE(20:3(8Z,11Z,14Z)) in different cell types and disease states.

-

Therapeutic Targeting: Exploring the therapeutic potential of modulating the hydrolysis of CE(20:3(8Z,11Z,14Z)) to control the localized production of DGLA and its anti-inflammatory metabolites.

-

Quantitative Profiling: Comprehensive quantitative profiling of CE(20:3(8Z,11Z,14Z)) and other cholesteryl esters in various disease models to identify potential biomarkers.

By continuing to unravel the complexities of cholesteryl ester metabolism and signaling, the scientific community can pave the way for innovative therapeutic interventions targeting a wide range of human diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Hormone-sensitive lipase: control of intracellular tri-(di-)acylglycerol and cholesteryl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Regulation of hepatic cholesterol ester hydrolase and acyl-coenzyme A:cholesterol acyltransferase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Lysosomal acid lipase: at the crossroads of normal and atherogenic cholesterol metabolism [frontiersin.org]

- 7. Lysosomal acid lipase in lipid metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. portlandpress.com [portlandpress.com]

- 13. Effect of dihomogammalinolenic acid and its 15-lipoxygenase metabolite on eicosanoid metabolism by human mononuclear leukocytes in vitro: selective inhibition of the 5-lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gamma-linolenic acid inhibits inflammatory responses by regulating NF-kappaB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of Cholesteryl Dihomo-γ-Linolenate (CE(20:3(8Z,11Z,14Z))) in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholesteryl dihomo-γ-linolenate (CE(20:3(8Z,11Z,14Z))), a cholesteryl ester of dihomo-γ-linolenic acid (DGLA), is an emerging lipid molecule of interest in the landscape of lipid metabolism and its associated pathologies. While present in relatively low concentrations compared to other cholesteryl esters, fluctuations in CE(20:3) levels have been correlated with inflammatory conditions, atherosclerosis, and metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of CE(20:3)'s role in lipid metabolism, consolidating quantitative data, detailing experimental protocols for its study, and visualizing its metabolic and signaling pathways. The biosynthesis of CE(20:3) is intrinsically linked to the metabolic fate of DGLA, a pivotal n-6 polyunsaturated fatty acid. DGLA can be either elongated from γ-linolenic acid (GLA) or desaturated from linoleic acid. Subsequently, DGLA is esterified to cholesterol to form CE(20:3) by the action of Acyl-CoA:cholesterol acyltransferases (ACATs). This cholesteryl ester is then stored in lipid droplets or incorporated into lipoproteins for transport. The hydrolysis of CE(20:3) back to free cholesterol and DGLA is catalyzed by cholesteryl ester hydrolases (CEHs). The balance between the synthesis and breakdown of CE(20:3) is critical, as both the ester and its precursor fatty acid have been implicated in modulating inflammatory pathways and cellular processes central to diseases like atherosclerosis. This guide aims to serve as a foundational resource for researchers and professionals in drug development, providing the necessary technical details to further investigate the therapeutic potential of targeting CE(20:3) metabolism.

Introduction

Cholesteryl esters (CEs) are neutral lipids that represent the primary form for cholesterol storage and transport within the body. They are composed of a cholesterol molecule esterified to a fatty acid. The fatty acid composition of CEs is diverse and reflects both dietary intake and endogenous fatty acid metabolism. Cholesteryl dihomo-γ-linolenate (CE(20:3(8Z,11Z,14Z))) is a specific CE containing dihomo-γ-linolenic acid (DGLA; 20:3n-6), a polyunsaturated fatty acid (PUFA) positioned at a critical juncture in the n-6 fatty acid metabolic pathway.[1]

DGLA itself is a precursor to both anti-inflammatory and pro-inflammatory eicosanoids, making its metabolic fate a key determinant in cellular signaling.[2][3] The esterification of DGLA to cholesterol to form CE(20:3) sequesters DGLA, thereby influencing its availability for eicosanoid synthesis and other signaling roles. Elevated levels of CE(20:3) have been observed in various disease states, including obesity, type 2 diabetes, and inflammatory bowel disease, suggesting its potential as a biomarker and a player in disease pathogenesis.[4][5][6] This guide will delve into the intricate details of CE(20:3) metabolism, from its synthesis and storage to its breakdown and downstream effects.

Biosynthesis and Metabolism of CE(20:3)

The metabolic journey of CE(20:3) begins with its fatty acid precursor, dihomo-γ-linolenic acid (DGLA).

Dihomo-γ-Linolenic Acid (DGLA) Metabolism

DGLA is an n-6 PUFA that is not abundant in the diet and is primarily synthesized endogenously from linoleic acid (LA; 18:2n-6), an essential fatty acid.[1][7] The synthesis of DGLA and its subsequent conversion is a tightly regulated process.

Esterification to Cholesteryl Ester (CE(20:3))

Free DGLA is first activated to its coenzyme A (CoA) thioester, dihomo-γ-linolenoyl-CoA, by acyl-CoA synthetases. This activated form is then utilized by Acyl-CoA:cholesterol acyltransferases (ACATs) to esterify cholesterol, forming CE(20:3).[8]

There are two main isoforms of ACAT:

-

ACAT1: Ubiquitously expressed in various tissues, including macrophages, adrenal glands, and kidneys.[9]

-

ACAT2: Primarily found in the intestine and liver.[10]

Storage and Transport

CE(20:3), being a neutral lipid, is stored in cytoplasmic lipid droplets (LDs).[12] LDs are dynamic organelles that serve as hubs for lipid metabolism. The proteome and lipidome of LDs are complex and vary depending on the cell type and metabolic state.[6][13] CE(20:3) can also be incorporated into the core of lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), for transport in the bloodstream to peripheral tissues.[5]

Hydrolysis of CE(20:3)

The breakdown of CE(20:3) is catalyzed by neutral cholesteryl ester hydrolases (CEHs), which release free cholesterol and DGLA.[9] Several enzymes have been identified to possess CEH activity, including:

-

Hormone-Sensitive Lipase (HSL): A key enzyme in the mobilization of stored fats in adipose tissue, also expressed in other tissues.[10][14]

-

Carboxylesterase 1 (CES1): A major CE hydrolase in human macrophages.[15]

-

Neutral Cholesterol Ester Hydrolase 1 (NCEH1): Also known as KIAA1363, this enzyme is highly expressed in macrophages.[16]

The relative contribution of these enzymes to CE(20:3) hydrolysis likely varies depending on the tissue and cellular context.

Quantitative Data on CE(20:3)

The concentration of CE(20:3) varies significantly across different tissues and physiological states. Below is a summary of reported quantitative data.

| Sample Type | Condition | CE(20:3) Concentration/Level | Reference(s) |

| Human Plasma | Healthy (Obese vs. Lean) | Higher in obese individuals | [17] |

| Type 2 Diabetes | Positively associated with risk | [13] | |

| Coronary Artery Disease | Positively related to non-calcified plaque progression | [6][18] | |

| Human Atherosclerotic Plaques | Stable vs. Unstable Regions | Higher in stable regions | [2] |

| Plaque vs. Control Arteries | Average 23.9 mg/g in plaques vs. 0.2 mg/g in controls | [2] | |

| Rabbit Atherosclerotic Plaques | Hypercholesterolemic Diet | Constitutes a notable percentage of total CEs | [19] |

| Human Adipose Tissue | Subcutaneous and Visceral | Detected as a component of the lipidome | [8][9] |

| Human Hepatocyte-like Cells | In vitro differentiation | Peak levels observed at day 24 of differentiation | [7] |

Role in Disease

Atherosclerosis

The accumulation of cholesteryl esters in macrophages, leading to foam cell formation, is a hallmark of atherosclerosis.[9] Studies have shown that CE(20:3) is enriched in atherosclerotic plaques.[2] The precursor, DGLA, has demonstrated anti-atherogenic properties by inhibiting key cellular processes associated with atherosclerosis, such as monocyte migration and foam cell formation.[2][3] DGLA achieves this in part by reducing the expression of scavenger receptors like SR-A and CD36 and stimulating cholesterol efflux.[2] The esterification of DGLA to CE(20:3) could therefore modulate these protective effects by altering DGLA availability.

Inflammation and Metabolic Disorders

DGLA is a precursor to anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE).[20] An increase in the ratio of DGLA to arachidonic acid (AA) is thought to have an overall anti-inflammatory effect.[1] Elevated levels of CE(20:3) have been associated with obesity and type 2 diabetes.[13][17] This may reflect an underlying dysregulation of n-6 fatty acid metabolism, potentially involving altered activities of Δ5- and Δ6-desaturases.[4]

Transcriptional Regulation of CE(20:3) Metabolism

The enzymes involved in DGLA and CE(20:3) metabolism are subject to transcriptional regulation by key nuclear receptors and transcription factors that act as lipid sensors.

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs, particularly SREBP-1c, are master regulators of fatty acid synthesis.[7] Insulin is a potent inducer of SREBP-1c transcription. Polyunsaturated fatty acids, including n-3 PUFAs, can suppress SREBP-1c expression, thereby reducing lipogenesis.[1][21] While direct studies on DGLA's effect on SREBP-1c are limited, it is plausible that as a PUFA, it could contribute to the feedback inhibition of its own synthesis pathway.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that regulate lipid and glucose metabolism. PPARα, highly expressed in the liver, is activated by fatty acids and their derivatives and promotes fatty acid oxidation.[12] DGLA has been identified as a potential PPAR ligand.[22] Activation of PPARα could influence the overall metabolic flux of fatty acids, including DGLA, directing them towards catabolism rather than esterification.

Experimental Protocols

Quantification of CE(20:3) by LC-MS/MS

This protocol provides a general framework for the analysis of cholesteryl esters from biological samples.

1. Lipid Extraction:

-

Homogenize tissue samples or use plasma/serum directly.

-

Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (2:1, v/v) or methyl-tert-butyl ether (MTBE)/methanol/water.

-

Include an internal standard, such as CE(17:0) or a deuterated CE, for accurate quantification.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).

2. LC Separation:

-

Use a reverse-phase C18 or C30 column.

-

Employ a gradient elution with a mobile phase system typically consisting of acetonitrile/water and isopropanol/acetonitrile, both containing a modifier like ammonium formate or acetate.

-

The gradient is designed to separate different lipid classes and individual CE species based on their hydrophobicity.

3. MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Perform targeted analysis using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

-

The precursor ion for CE(20:3) will be its adduct (e.g., [M+NH4]+).

-

The product ion for all CEs is typically the cholesterol backbone fragment (m/z 369.3).

-

Quantify CE(20:3) by comparing its peak area to that of the internal standard.

Fatty Acid Analysis of Cholesteryl Esters by GC-MS

This method is used to determine the fatty acid composition of the CE fraction.

1. Lipid Extraction and Fractionation:

-

Extract total lipids from the sample as described in 6.1.1.

-

Separate the CE fraction from other lipid classes using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

2. Transesterification:

-

Convert the fatty acids in the isolated CE fraction to fatty acid methyl esters (FAMEs).

-

This is typically achieved by incubation with a reagent such as boron trifluoride (BF3) in methanol or methanolic HCl.

3. GC-MS Analysis:

-

Inject the FAMEs onto a gas chromatograph equipped with a capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase).

-

Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

-

The mass spectrometer is used to identify the individual FAMEs based on their mass spectra.

-

Quantify the relative abundance of each fatty acid by integrating the peak areas.

In Vitro ACAT Activity Assay

This assay can be adapted to measure the specific activity of ACAT enzymes with dihomo-γ-linolenoyl-CoA.

1. Enzyme Source Preparation:

-

Prepare microsomes from cells or tissues expressing ACAT1 or ACAT2.

-

Alternatively, use purified recombinant ACAT enzymes.

2. Substrate Preparation:

-

Prepare a reaction mixture containing a suitable buffer, cholesterol (solubilized with a detergent or cyclodextrin), and radiolabeled or non-radiolabeled dihomo-γ-linolenoyl-CoA.

3. Enzyme Reaction:

-

Initiate the reaction by adding the enzyme preparation to the substrate mixture.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

4. Product Analysis:

-

Extract the lipids.

-

Separate the product, CE(20:3), from the substrates using TLC.

-

If a radiolabeled substrate was used, quantify the product by scintillation counting.

-

If non-radiolabeled substrates were used, the product can be quantified by GC or LC-MS.

Conclusion and Future Directions

Cholesteryl dihomo-γ-linolenate is a fascinating and complex player in the intricate network of lipid metabolism. Its levels are reflective of the metabolic flux through the n-6 polyunsaturated fatty acid pathway and have been linked to several chronic diseases. The synthesis and hydrolysis of CE(20:3) are key control points that determine the bioavailability of its precursor, DGLA, for the production of potent signaling molecules.

While significant progress has been made in understanding the broader context of CE metabolism, several key questions regarding CE(20:3) remain. Future research should focus on:

-

Elucidating the specific kinetic parameters of ACAT1, ACAT2, and various CEHs with DGLA-CoA and CE(20:3) as substrates, respectively.

-

Defining the precise signaling pathways through which DGLA and CE(20:3) exert their effects on transcription factors like SREBPs and PPARs.

-

Expanding the quantitative analysis of CE(20:3) to a wider range of healthy and diseased human tissues to establish its role as a biomarker.

-

Investigating the therapeutic potential of modulating CE(20:3) levels, either through dietary intervention with DGLA precursors or through pharmacological targeting of the enzymes involved in its metabolism.

A deeper understanding of the role of CE(20:3) in lipid metabolism will undoubtedly open new avenues for the diagnosis, prevention, and treatment of a wide array of metabolic and inflammatory diseases.

References

- 1. N-3 polyunsaturated fatty acids suppress insulin-induced SREBP-1c transcription via reduced trans-activating capacity of LXRalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic assay for cholesterol ester hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a novel intracellular cholesteryl ester hydrolase (carboxylesterase 3) in human macrophages: compensatory increase in its expression after carboxylesterase 1 silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hormone-sensitive lipase: sixty years later (Progress in Lipid research) - SPHERES Lipid droplet hypertrophy [erc-spheres.univ-tlse3.fr]

- 5. researchgate.net [researchgate.net]

- 6. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipidomics of human adipose tissue reveals diversity between body areas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AdipoAtlas: A reference lipidome for human white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hormone-sensitive lipase: sixty years later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 15. Might the kinetic behavior of hormone-sensitive lipase reflect the absence of the lid domain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Roles of Linoleic and Alpha-linolenic Acid, Their Oxylipins and the PPAR Alpha-, Delta- and Gamma-Related Peroxisom… [ouci.dntb.gov.ua]

- 17. mdpi.com [mdpi.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. ahajournals.org [ahajournals.org]

- 20. Identification of neutral cholesterol ester hydrolase, a key enzyme removing cholesterol from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Cholesteryl Eicosatrienoate (CE(20:3(8Z,11Z,14Z))) and its Link to Atherosclerosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary